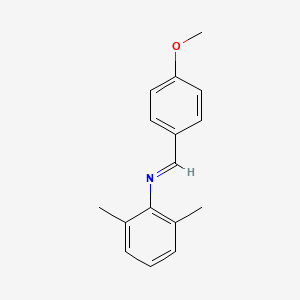
(E)-N-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a methoxy group attached to a phenyl ring and two methyl groups attached to another phenyl ring, making it a substituted imine.
Métodos De Preparación
The synthesis of (E)-N-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction is usually carried out under mild conditions, often in the presence of a dehydrating agent to facilitate the removal of water formed during the reaction. Industrial production methods may involve the use of catalysts to increase the reaction rate and yield.
Análisis De Reacciones Químicas
(E)-N-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(E)-N-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)methanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (E)-N-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)methanimine exerts its effects depends on its specific application. In enzyme inhibition, for example, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
(E)-N-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)methanimine can be compared to other imines and substituted imines. Similar compounds include:
N-Benzylideneaniline: Another imine with a benzylidene group.
N-(2,6-Dimethylphenyl)benzylideneamine: Similar structure but without the methoxy group.
N-(4-Methoxyphenyl)benzylideneamine: Similar structure but without the dimethyl groups.
What sets this compound apart is the presence of both the methoxy and dimethyl groups, which can influence its reactivity and interactions in various applications.
Propiedades
Número CAS |
60165-02-8 |
|---|---|
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C16H17NO/c1-12-5-4-6-13(2)16(12)17-11-14-7-9-15(18-3)10-8-14/h4-11H,1-3H3 |
Clave InChI |
PRNJEVIXNABQRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


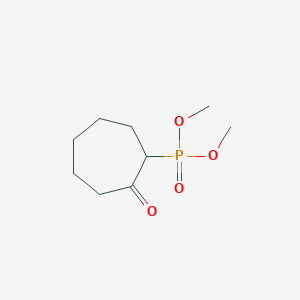
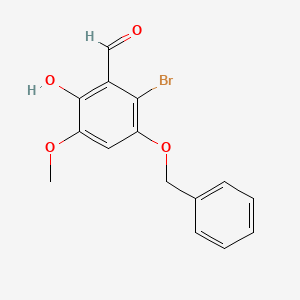
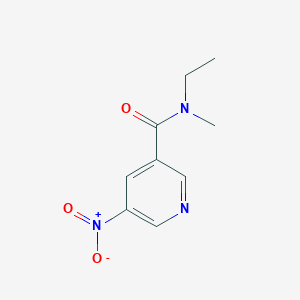
![2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile](/img/structure/B14613439.png)
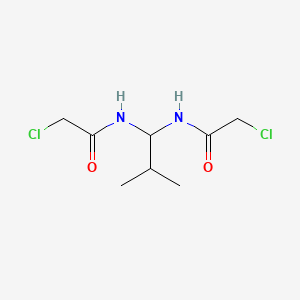
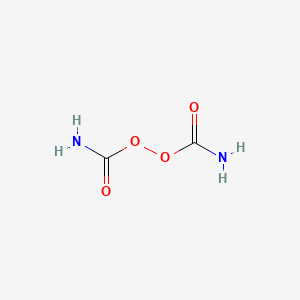
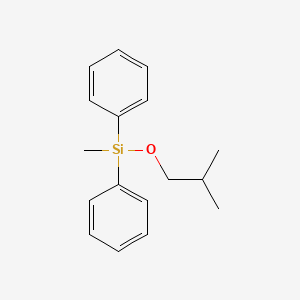
![1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one](/img/structure/B14613466.png)
![N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide](/img/structure/B14613467.png)
![1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]-](/img/structure/B14613477.png)
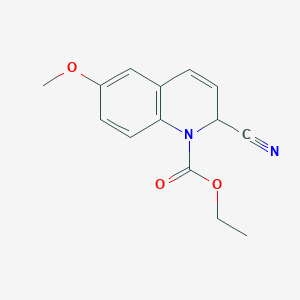
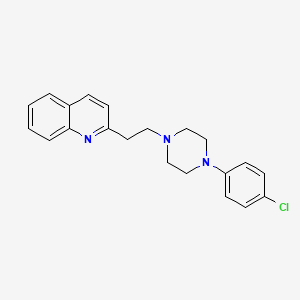

![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)
